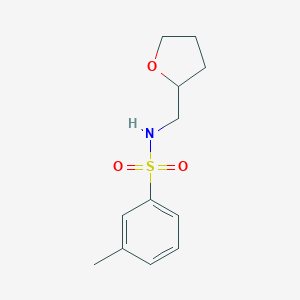
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized using different methods.
Wirkmechanismus
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of hydrogen ions. This mechanism of action is useful in the treatment of diseases that are characterized by an excess of hydrogen ions, such as glaucoma.
Biochemical and Physiological Effects:
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can lead to a decrease in the production of hydrogen ions, resulting in a decrease in intraocular pressure in the eye. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has also been shown to have anticonvulsant and anticancer properties, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is also a potent carbonic anhydrase inhibitor, making it useful for the study of carbonic anhydrase-related diseases. However, 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of the compound. Another direction is the study of the anticancer properties of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, which could lead to the development of new cancer treatments. Additionally, the study of the mechanism of action of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide could lead to the development of new carbonic anhydrase inhibitors with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a potent carbonic anhydrase inhibitor that has been shown to have anticonvulsant and anticancer properties. Although 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has some limitations, such as its low solubility in water, there are several future directions for the study of this compound. The development of more efficient synthesis methods and the study of the mechanism of action of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide could lead to the development of new treatments for various diseases.
Synthesemethoden
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 3-methylbenzenesulfonyl chloride with tetrahydro-2-furanmethanamine in the presence of a base or the reaction of 3-methylbenzenesulfonyl chloride with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent. The yield of the synthesis method varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been used in scientific research for various applications. One of the most common applications of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase can be useful in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
Produktname |
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C12H17NO3S |
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-2-6-12(8-10)17(14,15)13-9-11-5-3-7-16-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 |
InChI-Schlüssel |
PFMORKHDASIUPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCCO2 |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)


